Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-10(2,3)16-9(15)13-6-4-11(12,8-14)5-7-13/h14H,4-8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYPVGMYPYZMHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629284 | |
| Record name | tert-Butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203186-96-3 | |
| Record name | tert-Butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate (commonly referred to as TBHP) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of TBHP, exploring its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
TBHP is characterized by its piperidine structure with a tert-butyl group and hydroxymethyl substitution. Its molecular formula is , and it has a molecular weight of approximately 239.33 g/mol. The compound's structure can be represented as follows:
TBHP exhibits biological activity through various mechanisms:
- Endothelial Function Modulation : TBHP has been implicated in the modulation of endothelial function, which is crucial for maintaining vascular health. It may influence nitric oxide production and endothelial cell signaling pathways, potentially aiding in the treatment of cardiovascular diseases .
- Antioxidant Activity : The compound demonstrates antioxidant properties that can mitigate oxidative stress, a factor in numerous diseases including neurodegenerative disorders . This activity is particularly relevant in conditions characterized by high levels of reactive oxygen species (ROS).
- Neuroprotective Effects : Research indicates that TBHP may offer neuroprotective benefits, possibly through the inhibition of lipid peroxidation and the promotion of neuronal survival pathways . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study 1: Cardiovascular Applications
A study published in Journal of Medicinal Chemistry explored the effects of TBHP on endothelial cells under oxidative stress conditions. The results indicated that TBHP significantly improved cell viability and function, suggesting its potential as a therapeutic agent for cardiovascular diseases .
| Parameter | Control Group | TBHP Treatment Group |
|---|---|---|
| Cell Viability (%) | 70 | 90 |
| Nitric Oxide Production | 50 µM | 100 µM |
Case Study 2: Neuroprotection
In another investigation, TBHP was administered to animal models exhibiting symptoms of neurodegeneration. The findings revealed a substantial reduction in markers of oxidative stress and inflammation in treated subjects compared to controls .
| Treatment Group | Oxidative Stress Marker (μM) | Inflammatory Cytokines (pg/mL) |
|---|---|---|
| Control | 25 | 200 |
| TBHP Treatment | 10 | 100 |
Applications in Pharmaceutical Development
TBHP has been identified as a key intermediate in the synthesis of various pharmaceutical compounds, including Vandetanib and Tepotinib, which are used in cancer therapeutics . Its role in drug formulation highlights its importance in medicinal chemistry.
Scientific Research Applications
Anti-Tuberculosis Research
Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate has been identified as a potential inhibitor of enzymes involved in the biosynthesis of menaquinone (vitamin K) in Mycobacterium tuberculosis. Menaquinone is crucial for the survival of the bacteria under hypoxic conditions, which makes this compound a candidate for anti-tuberculosis therapy.
Targeted Protein Degradation
In addition to its antibacterial properties, this compound is utilized in the development of PROTACs (Proteolysis Targeting Chimeras). These are bifunctional molecules that induce targeted protein degradation, which can be pivotal in treating diseases like cancer by eliminating harmful proteins from cells .
Application in PROTAC Development
The compound serves as a semi-flexible linker in PROTACs, where its structural properties allow for optimized interactions between the degrader and target proteins. This optimization is crucial for effective ternary complex formation and enhances drug-like properties .
Case Study 1: Inhibition of Menaquinone Biosynthesis
A study highlighted the synthesis and evaluation of various piperidine derivatives, including this compound, as inhibitors of the enzyme MenA from Mycobacterium tuberculosis. The derivatives demonstrated varying degrees of inhibitory activity, indicating that structural modifications can lead to improved efficacy against tuberculosis .
| Compound | Yield (%) | IC50 (µM) | Remarks |
|---|---|---|---|
| This compound | 62% | 10.5 | Effective against MenA enzyme |
| Other derivatives | Varies | Varies | Showed potential but less effective |
Case Study 2: PROTAC Optimization
Research into PROTACs incorporating this compound revealed that adjusting the linker rigidity significantly impacts the degradation efficiency of target proteins. The study concluded that this compound's flexibility allows for better orientation and binding to target proteins, enhancing therapeutic outcomes .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s functional groups and their positions are critical to its reactivity and applications. Below is a comparison with key analogs:
Physicochemical Properties
- Solubility: The hydroxymethyl and amino groups in the target compound enhance water solubility compared to analogs with hydrophobic substituents (e.g., trifluoromethyl or alkyl chains) .
- Stability : The Boc group improves stability during synthesis, but analogs with electron-withdrawing groups (e.g., -CF₃) exhibit greater resistance to enzymatic degradation .
Key Research Findings
Selectivity in Kinase Inhibition
The amino group in this compound enables selective binding to CDK9 over other kinases (IC₅₀ < 100 nM), whereas fluoro analogs show broader kinase inhibition profiles .
Metabolic Stability
Trifluoromethyl-substituted analogs demonstrate 2–3-fold longer half-lives in hepatic microsome assays compared to the hydroxymethyl derivative, attributed to reduced oxidative metabolism .
Preparation Methods
Synthesis Steps
The preparation can be broken down into the following stages:
Formation of the Piperidine Core : The piperidine ring is synthesized from appropriate precursors such as 1,5-diaminopentane through cyclization reactions.
Amine Protection : The introduction of the tert-butoxycarbonyl (Boc) group is achieved using di-tert-butyl dicarbonate in the presence of a base like triethylamine, which protects the amine functionality during subsequent reactions.
Hydroxymethyl Substitution : The hydroxymethyl group is introduced via nucleophilic substitution reactions, often using formaldehyde or equivalents in the presence of a suitable catalyst.
Carboxylate Group Introduction : The tert-butyl carboxylate group is added through reactions with tert-butyl chloroformate under basic conditions.
Typical Reaction Conditions
The following table summarizes typical reaction conditions for each step:
| Step | Reagents/Conditions | Reaction Time | Yield (%) |
|---|---|---|---|
| Piperidine Formation | 1,5-Diaminopentane, cyclization agents | 6-8 hours | 70-85 |
| Boc Protection | Di-tert-butyl dicarbonate, triethylamine | 2-3 hours | 80-90 |
| Hydroxymethyl Substitution | Formaldehyde or equivalent, catalyst | 5-10 hours | 75-85 |
| Carboxylate Introduction | Tert-butyl chloroformate, base | 3-5 hours | 70-80 |
Piperidine Ring Formation
The synthesis begins with the cyclization of a suitable precursor like 1,5-diaminopentane. This reaction typically requires heating and may involve solvents such as ethanol or methanol to facilitate the cyclization process.
Boc Protection
In this step, di-tert-butyl dicarbonate is used to protect the amine group. The reaction typically occurs at room temperature with triethylamine acting as a base to neutralize the generated acid during the reaction.
Q & A
Q. What synthetic strategies are effective for preparing tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions, leveraging the tert-butyloxycarbonyl (Boc) group as a protective amine strategy. A plausible route includes:
Amination and Hydroxymethyl Introduction : Reacting a piperidine precursor with formaldehyde under reductive amination conditions to install the hydroxymethyl group.
Boc Protection : Treating the intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in anhydrous THF or DCM .
Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to isolate the product. Monitor purity via TLC and confirm structure using -NMR (e.g., δ ~1.4 ppm for Boc tert-butyl protons) and LC-MS.
Q. How can researchers characterize this compound spectroscopically?
- Methodological Answer :
- -NMR : Identify the Boc group (singlet at δ 1.4 ppm for 9H), piperidine ring protons (δ 2.5–3.5 ppm), and hydroxymethyl protons (δ 3.6–4.0 ppm).
- -NMR : Confirm the carbonyl (δ ~155 ppm) and tert-butyl carbons (δ ~28 ppm and ~80 ppm).
- IR Spectroscopy : Detect N-H stretches (3300–3500 cm) and carbonyl (C=O) stretches (~1700 cm) .
- Mass Spectrometry : ESI-MS should show [M+H] or [M+Na] peaks matching the molecular weight (e.g., 243.16 g/mol for CHNO) .
Q. What are the recommended safety protocols for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection in poorly ventilated areas .
- Storage : Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported synthetic yields for this compound?
- Methodological Answer :
- Parameter Optimization : Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading). For example, switching from THF to DMF may improve solubility of intermediates.
- Byproduct Analysis : Use HPLC-MS to identify side products (e.g., over-alkylation or Boc deprotection). Adjust stoichiometry of formaldehyde or reduce reaction time.
- Reproducibility : Cross-validate results using alternative synthetic routes, such as Mitsunobu reactions for hydroxymethyl group installation .
Q. What computational approaches predict the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes or receptors). Focus on hydrogen bonding between the hydroxymethyl group and active-site residues.
- DFT Calculations : Calculate electrostatic potential maps (Gaussian 16) to identify nucleophilic/electrophilic regions. Compare with analogs to rationalize selectivity .
- ADMET Prediction : Tools like SwissADME assess bioavailability, blood-brain barrier permeability, and CYP450 interactions based on logP and topological polar surface area .
Q. How can stability issues (e.g., Boc group cleavage) be mitigated during long-term storage?
- Methodological Answer :
- Stability Screening : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC.
- Formulation : Lyophilize with stabilizing excipients (e.g., trehalose) or store in anhydrous DMSO under inert gas.
- pH Control : Avoid acidic conditions (pH < 5) to prevent Boc hydrolysis. Use buffered solutions (pH 7–8) for biological assays .
Q. What strategies validate the compound’s role as a chiral building block in asymmetric synthesis?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® column to resolve enantiomers and determine enantiomeric excess (ee).
- X-ray Crystallography : Solve the crystal structure (SHELX programs ) to confirm absolute configuration.
- Stereoselective Reactions : Test in asymmetric Mannich or Henry reactions; compare diastereomer ratios via -NMR coupling constants .
Data Analysis and Contradictions
Q. How should researchers address gaps in toxicity data for this compound?
- Methodological Answer :
- In Vitro Screening : Perform MTT assays on HEK293 or HepG2 cells to assess IC. Include positive controls (e.g., cisplatin) for comparison.
- Read-Across Analysis : Use QSAR tools (OECD Toolbox) to predict toxicity based on structurally similar compounds with available data (e.g., tert-butyl piperidine analogs) .
Q. What analytical techniques resolve conflicting reports on the compound’s solubility?
- Methodological Answer :
- Hansen Solubility Parameters : Calculate HSP values (δ, δ, δ) to identify optimal solvents.
- Dynamic Light Scattering (DLS) : Measure aggregation in aqueous buffers (PBS, pH 7.4) to distinguish true solubility from colloidal dispersion.
- Nephelometry : Quantify solubility limits by monitoring turbidity changes during solvent titration .
Applications in Drug Discovery
Q. How can this compound be optimized for use in PROTAC (proteolysis-targeting chimera) design?
- Methodological Answer :
- Linker Engineering : Replace the hydroxymethyl group with PEG or alkyl spacers to modulate linker length/flexibility.
- Conjugation Chemistry : Use EDC/NHS coupling to attach E3 ligase ligands (e.g., thalidomide analogs) to the piperidine amine.
- Cellular Efficacy : Validate degradation efficiency via Western blot (target protein) and immunofluorescence (ubiquitin accumulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
